molecular formula C19H16FN3OS B2449498 3-ethyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888430-57-7

3-ethyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2449498
CAS No.: 888430-57-7
M. Wt: 353.42
InChI Key: WGKLNMJBSDAGCH-UHFFFAOYSA-N
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Description

3-ethyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

3-ethyl-2-[(3-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS/c1-2-23-18(24)17-16(14-8-3-4-9-15(14)21-17)22-19(23)25-11-12-6-5-7-13(20)10-12/h3-10,21H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKLNMJBSDAGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-ethyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.

Chemical Reactions Analysis

3-ethyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-ethyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

When compared to other indole derivatives, 3-ethyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one stands out due to its unique combination of functional groups. Similar compounds include:

These comparisons highlight the uniqueness of this compound and its potential for diverse applications.

Biological Activity

3-ethyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a synthetic compound belonging to the pyrimidoindole class. Its unique structure, characterized by the presence of a fluorophenyl group and a sulfanyl linkage, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical formula for this compound is C18H18FN3OSC_{18}H_{18}FN_3OS. The presence of the fluorine atom in the phenyl group may enhance its biological activity through increased lipophilicity and improved binding interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₈H₁₈FN₃OS
Molecular Weight345.41 g/mol
CAS NumberNot specified

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The sulfanyl group is known to interact with thiol-containing enzymes in bacteria, potentially inhibiting their growth. In a study assessing various derivatives of pyrimidoindoles, several showed promising activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Pyrimidoindoles have been noted for their ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies demonstrated that derivatives of this class can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and growth . The fluorophenyl substituent may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines. Compounds with similar structures have been shown to reduce the production of TNF-alpha and IL-6 in activated macrophages. This suggests that this compound could be beneficial in treating inflammatory diseases where these cytokines play a critical role .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The sulfanyl group may interact covalently with cysteine residues in target enzymes.
  • Receptor Modulation : The fluorophenyl moiety can enhance binding affinity to specific receptors involved in signaling pathways related to cancer and inflammation.
  • DNA Interaction : The structure may allow for intercalation into DNA or interaction with topoisomerases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of pyrimidoindole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL.
  • Cancer Cell Line Studies : Research on human breast cancer cell lines showed that treatment with pyrimidoindole derivatives resulted in a significant reduction in cell viability (up to 70%) when compared to control groups after 48 hours of exposure .

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